Phosphorothioic acid, O-carvacryl O,O-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester is an organophosphorus compound with the molecular formula C12H19O3PS. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of phosphorus and sulfur atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O-carvacryl O,O-dimethyl ester typically involves the reaction of carvacrol with dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows: [ \text{Carvacrol} + \text{Dimethyl phosphorochloridothioate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Phosphorothioic acid, O-carvacryl O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioate derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorothioic esters.
Scientific Research Applications
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pesticides and other agrochemicals due to its biological activity.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-carvacryl O,O-dimethyl ester involves the inhibition of specific enzymes, particularly those involved in the breakdown of neurotransmitters. The compound interacts with the active site of the enzyme, preventing its normal function and leading to an accumulation of neurotransmitters. This mechanism is similar to other organophosphorus compounds, which act as acetylcholinesterase inhibitors.
Comparison with Similar Compounds
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Known for its use as a pesticide.
Phosphorodithioic acid, O,O-diethyl ester: Used in various industrial applications.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities. Its versatility in different fields of research and industry highlights its importance as a valuable compound.
Properties
CAS No. |
15043-63-7 |
---|---|
Molecular Formula |
C12H19O3PS |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
dimethoxy-(2-methyl-5-propan-2-ylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19O3PS/c1-9(2)11-7-6-10(3)12(8-11)15-16(17,13-4)14-5/h6-9H,1-5H3 |
InChI Key |
GVNHAMVMELYILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.